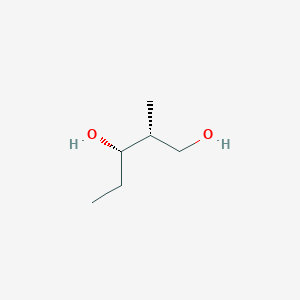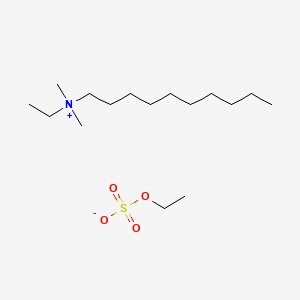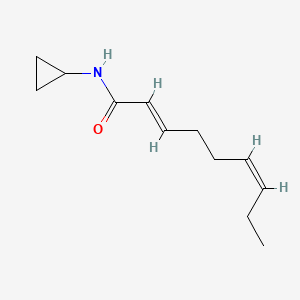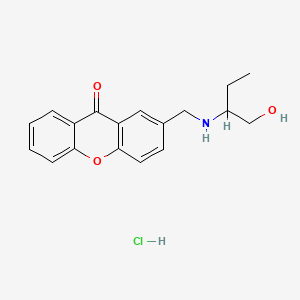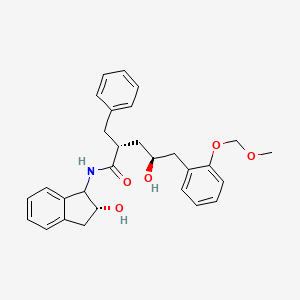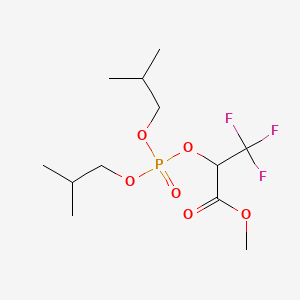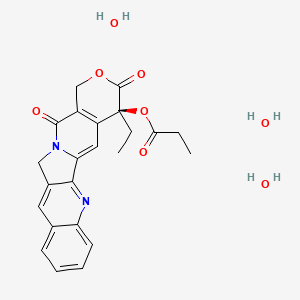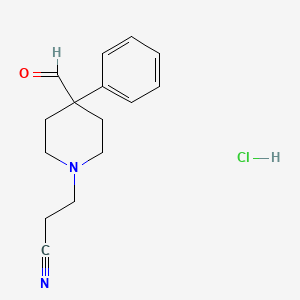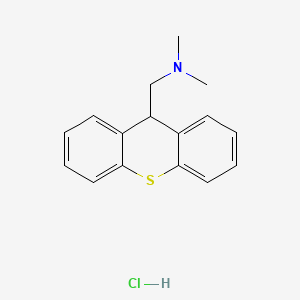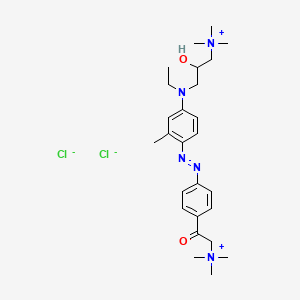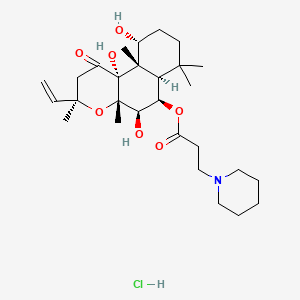
1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv. is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthopyran core fused with a piperidine and propanoic acid moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho(2,1-b)pyran derivatives typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives under catalytic conditions. For instance, using boron trifluoride etherate (BF3.OEt2) as a catalyst under solvent-free conditions can yield various naphthopyran derivatives efficiently .
Industrial Production Methods: Industrial production of these compounds often employs scalable and environmentally friendly methods. Solvent-free conditions and the use of microwave-assisted synthesis are popular due to their efficiency and reduced environmental impact. These methods allow for the rapid and high-yield production of naphthopyran derivatives.
Chemical Reactions Analysis
Types of Reactions: 1H-Naphtho(2,1-b)pyran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert naphthopyrans to their corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products: The major products of these reactions include quinones, dihydro derivatives, and various substituted naphthopyrans, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Naphtho(2,1-b)pyran derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1H-Naphtho(2,1-b)pyran derivatives involves their interaction with specific molecular targets. For example, these compounds can inhibit enzymes like DNA topoisomerase II, which is crucial for DNA replication and cell division. By binding to the enzyme, they prevent it from functioning properly, leading to the inhibition of cell proliferation. Additionally, their photochromic properties are due to reversible structural changes upon exposure to light, which alter their optical characteristics.
Comparison with Similar Compounds
1H-Naphtho(2,1-b)pyran derivatives can be compared with other naphthopyran compounds, such as:
Naphtho(2,1-b)pyran-4-one: Known for its strong photochromic properties.
Naphtho(2,1-b)pyran-2,3-dione: Exhibits significant biological activity, including anticancer effects.
Naphtho(2,1-b)pyran-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv. lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other naphthopyran derivatives.
Properties
CAS No. |
115116-41-1 |
|---|---|
Molecular Formula |
C28H46ClNO7 |
Molecular Weight |
544.1 g/mol |
IUPAC Name |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C28H45NO7.ClH/c1-7-25(4)17-19(31)28(34)26(5)18(30)11-13-24(2,3)22(26)21(23(33)27(28,6)36-25)35-20(32)12-16-29-14-9-8-10-15-29;/h7,18,21-23,30,33-34H,1,8-17H2,2-6H3;1H/t18-,21-,22-,23-,25+,26-,27+,28-;/m1./s1 |
InChI Key |
UEZQAUSANWRYHE-AIBXSHGGSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)O)OC(=O)CCN4CCCCC4)(C)C)O)C)O)C=C.Cl |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CCN4CCCCC4)C)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


